![molecular formula C21H25N5O2 B6462542 2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548988-57-2](/img/structure/B6462542.png)
2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.20082506 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, often referred to as BB69B4, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of BB69B4 is C18H26N2O2, with a molecular weight of 302 Da. The compound exhibits a logP value of 1.22, indicating moderate lipophilicity, which is favorable for membrane permeability.
Property | Value |
---|---|
Molecular Formula | C18H26N2O2 |
Molecular Weight | 302 Da |
LogP | 1.22 |
Polar Surface Area | 41 Å |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
BB69B4 has been investigated for its role as an inhibitor of glucosylceramide synthase (GCS), an enzyme involved in the metabolism of gangliosides. Inhibition of GCS can lead to reduced levels of glycosphingolipids, which are implicated in various neurodegenerative diseases and cancers. The compound's ability to modulate ganglioside metabolism positions it as a potential therapeutic agent for conditions such as hereditary spastic paraplegias and other motor neuron diseases .
In Vitro Studies
In vitro assays have demonstrated that BB69B4 effectively inhibits GCS activity, with IC50 values indicating strong potency in reducing glucosylceramide synthesis. For instance, experiments conducted on cultured neuronal cells showed a significant decrease in ganglioside accumulation when treated with BB69B4, suggesting its potential utility in managing conditions characterized by ganglioside dysregulation.
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the neuroprotective effects of BB69B4. In models of amyotrophic lateral sclerosis (ALS), administration of the compound resulted in improved motor function and reduced neuronal loss compared to control groups. These findings suggest that BB69B4 may exert neuroprotective effects through the modulation of glial cell activity and reduction of neuroinflammation .
Case Studies
Case Study 1: Neurodegenerative Disease Model
In a study published in Glia, researchers evaluated the effects of BB69B4 on glial cell activation in a model of peripheral neuropathy. The results indicated that treatment with BB69B4 led to decreased activation of pro-inflammatory pathways, highlighting its potential as an anti-inflammatory agent in neurodegenerative diseases .
Case Study 2: Motor Neuron Disease
Another study focused on the application of BB69B4 in a hereditary spastic paraplegia model. The compound was shown to significantly improve motor coordination and reduce spasticity in treated animals compared to untreated controls, further supporting its therapeutic potential .
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-25-13-17(12-24-25)16-10-22-21(23-11-16)28-18-4-6-26(7-5-18)20(27)19-9-14-2-3-15(19)8-14/h2-3,10-15,18-19H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQXGPNEWILEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC5CC4C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.